(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(5-phenylisoxazol-3-yl)methanone (7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(5-phenylisoxazol-3-yl)methanone
Brand Name: Vulcanchem
CAS No.: 2034459-03-3
VCID: VC7186511
InChI: InChI=1S/C21H19ClN2O4S/c22-17-9-5-4-8-16(17)20-10-11-24(12-13-29(20,26)27)21(25)18-14-19(28-23-18)15-6-2-1-3-7-15/h1-9,14,20H,10-13H2
SMILES: C1CN(CCS(=O)(=O)C1C2=CC=CC=C2Cl)C(=O)C3=NOC(=C3)C4=CC=CC=C4
Molecular Formula: C21H19ClN2O4S
Molecular Weight: 430.9

(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(5-phenylisoxazol-3-yl)methanone

CAS No.: 2034459-03-3

Cat. No.: VC7186511

Molecular Formula: C21H19ClN2O4S

Molecular Weight: 430.9

* For research use only. Not for human or veterinary use.

(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(5-phenylisoxazol-3-yl)methanone - 2034459-03-3

Specification

CAS No. 2034459-03-3
Molecular Formula C21H19ClN2O4S
Molecular Weight 430.9
IUPAC Name [7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone
Standard InChI InChI=1S/C21H19ClN2O4S/c22-17-9-5-4-8-16(17)20-10-11-24(12-13-29(20,26)27)21(25)18-14-19(28-23-18)15-6-2-1-3-7-15/h1-9,14,20H,10-13H2
Standard InChI Key RHMOXJMKSBTHEH-UHFFFAOYSA-N
SMILES C1CN(CCS(=O)(=O)C1C2=CC=CC=C2Cl)C(=O)C3=NOC(=C3)C4=CC=CC=C4

Introduction

Molecular Information:

PropertyValue
Molecular FormulaC₁₈H₁₅ClN₂O₄S
Molecular WeightApproximately 390.84 g/mol
Functional GroupsChlorophenyl, Isoxazole, Thiazepane
ClassificationHeterocyclic compound

Synthesis

The synthesis of this compound involves multi-step organic reactions requiring precise control over conditions to ensure high yield and purity. Typical methods include:

  • Formation of the Thiazepane Ring:

    • This step involves cyclization reactions to generate the seven-membered thiazepane ring with a dioxido group.

  • Attachment of Substituents:

    • The chlorophenyl group is introduced via electrophilic substitution.

    • The isoxazole moiety is added through condensation reactions involving nitriles and hydroxylamines.

  • Final Coupling:

    • The methanone bridge connects the two main fragments through carbon-carbon bond formation.

These steps often require catalysts and specific solvents to optimize reaction conditions.

Chemical Reactivity:

  • The presence of electron-withdrawing groups (chlorine) enhances its stability.

  • The isoxazole moiety may undergo nucleophilic attack under specific conditions.

Biological Significance

Compounds with similar structures are known for their diverse pharmacological activities, including:

  • Antimicrobial Effects:

    • The thiazepane ring has been associated with antibacterial and antifungal properties.

  • Anti-inflammatory Activity:

    • Isoxazole derivatives often exhibit inhibition of inflammatory mediators such as COX enzymes.

  • Potential as CNS Agents:

    • The structural resemblance to other CNS-active molecules suggests possible interaction with neurotransmitter receptors or enzymes.

Applications

This compound has potential applications in medicinal chemistry due to its unique structure:

  • Drug Discovery:

    • It can serve as a lead compound for designing drugs targeting infections or inflammatory diseases.

  • Material Science:

    • The heterocyclic framework may find use in developing advanced materials with specific electronic or optical properties.

  • In Silico Studies:

    • Computational docking studies can predict its binding affinity to biological targets such as enzymes or receptors.

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